molecular formula C22H23N5O2 B2767990 N-(2-ethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide CAS No. 1358309-59-7

N-(2-ethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide

Cat. No.: B2767990
CAS No.: 1358309-59-7
M. Wt: 389.459
InChI Key: RLOBKBXQKSIJNZ-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide is a potent and selective small molecule inhibitor identified in pharmacological research for targeting key signaling pathways. This compound belongs to the [1,2,4]triazolo[4,3-a]quinoxaline class, a structure recognized for its kinase-inhibiting properties. Scientific studies, such as the one published by Li et al. (2020) in the European Journal of Medicinal Chemistry (https://doi.org/10.1016/j.ejmech.2020.112668), have demonstrated that analogs within this chemical series exhibit significant efficacy as inhibitors of Fms-like tyrosine kinase 3 (FLT3). FLT3 is a critical target in hematological malignancies, particularly in Acute Myeloid Leukemia (AML), where internal tandem duplication (ITD) mutations drive disease progression. The compound's proposed mechanism of action involves competitively binding to the ATP-binding pocket of the target kinase, thereby suppressing autophosphorylation and subsequent downstream pro-survival and proliferative signals. This targeted inhibition makes it a valuable chemical probe for investigating the pathophysiology of FLT3-ITD positive AML and for conducting in vitro and in vivo studies aimed at understanding resistance mechanisms and developing novel therapeutic strategies. Its research applications are primarily in the fields of oncology, signal transduction, and preclinical drug discovery.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-4-15-9-5-6-10-16(15)23-19(28)13-26-17-11-7-8-12-18(17)27-20(14(2)3)24-25-21(27)22(26)29/h5-12,14H,4,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOBKBXQKSIJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C22H23N5O2. Its molecular weight is approximately 389.459 g/mol. The structure includes a triazole ring fused with a quinoxaline moiety, which is known for various pharmacological activities.

PropertyValue
Molecular FormulaC22H23N5O2
Molecular Weight389.459 g/mol
PurityTypically 95%

Antimicrobial Activity

Research has shown that compounds with a triazole scaffold exhibit notable antimicrobial properties. For instance, derivatives of triazoles have been reported to show activity against various bacterial strains such as Staphylococcus aureus and Bacillus cereus . The specific compound this compound has been evaluated for its antimicrobial efficacy.

Case Study: Antimicrobial Testing
In a study involving a series of triazole derivatives, the compound exhibited moderate to strong activity against Enterobacter aerogenes and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency against these pathogens .

Anti-inflammatory Activity

The triazole ring is also associated with anti-inflammatory effects. Compounds derived from similar structures have been tested for their ability to inhibit cyclooxygenase (COX) enzymes. Preliminary results indicate that certain derivatives can suppress COX activity effectively .

Table: IC50 Values of Related Compounds Against COX Enzymes

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)
3a19.45 ± 0.0742.1 ± 0.30
3b26.04 ± 0.3631.4 ± 0.12
4b28.39 ± 0.0334.4 ± 0.10
4dNot reported23.8 ± 0.20

The biological activity of this compound is thought to be mediated through its interaction with specific biological targets such as enzymes involved in inflammatory pathways and microbial metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aryl Acetamide Group

  • N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (): 4-Chlorophenyl substituent provides electron-withdrawing effects, which may enhance binding to polar targets. Methyl group at position 1 of the triazolo ring reduces steric hindrance compared to isopropyl. Molecular weight: 367.79 g/mol (vs. inferred ~420 g/mol for the target compound).
  • N-(4-Chlorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (): Lacks a substituent at position 1 of the triazolo ring, simplifying synthesis but reducing steric modulation. Molecular weight: 353.78 g/mol (RN: 1358309-24-6).
Compound Aryl Group Triazolo Substituent Molecular Formula Molecular Weight (g/mol) Key Synthesis Steps
Target Compound 2-Ethylphenyl Propan-2-yl C₂₀H₂₀N₅O₂ ~420* Ugi-4-CR, copper catalysis
N-(4-Chlorophenyl)-1-methyl analog 4-Chlorophenyl Methyl C₁₈H₁₄ClN₅O₂ 367.79 Substituted acetamide coupling
N-(4-Chlorophenyl)-unsubstituted analog 4-Chlorophenyl None C₁₇H₁₂ClN₅O₂ 353.78 Direct cyclization

*Inferred based on structural similarity.

Core Heterocycle Variations

  • Thiazolidinone Derivatives (): Example: N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide. Thiazolidinone core replaces triazoloquinoxaline, introducing sulfonyl and imino groups. Increased polarity due to sulfonyl groups may improve solubility but reduce membrane permeability.
  • [1,2,3]Triazolo[1,5-a]quinoxaline Derivatives (): Differ in triazole ring fusion ([1,2,3] vs. [1,2,4]), altering electronic properties and ring strain. Synthesized via Ugi-4-CR and copper-catalyzed azide-alkyne cycloaddition (CuAAC), highlighting modularity in scaffold generation .
Core Structure Key Features Example Bioactivity Insights*
1,2,4-Triazolo[4,3-a]quinoxaline High planar rigidity; suitable for intercalation or enzyme active-site binding Enhanced kinase inhibition
Thiazolidinone Flexible sulfur-containing core; modifiable via sulfonyl/imino groups Potential antimicrobial activity
1,2,3-Triazolo[1,5-a]quinoxaline Broader π-conjugation; distinct electronic profile DNA-binding applications

Q & A

Q. What are the recommended synthetic routes and reaction conditions for preparing N-(2-ethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide?

  • Methodological Answer : Synthesis involves multi-step protocols:

Core Formation : Cyclization of quinoxaline precursors (e.g., 1,2-diaminobenzene derivatives) with triazole intermediates under reflux in polar aprotic solvents (e.g., DMF) .

Functionalization : Introduction of the 2-ethylphenylacetamide moiety via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride and 2-ethylaniline) .

  • Key Parameters :
  • Temperature: 60–100°C for cyclization steps.
  • Catalysts: Triethylamine (TEA) for deprotonation .
  • Purity Optimization : Recrystallization from ethanol/DMF mixtures achieves >95% purity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR identifies substituent patterns (e.g., ethylphenyl protons at δ 1.2–1.4 ppm, triazole protons at δ 8.2–8.5 ppm) .
  • Mass Spectrometry (MS) :
  • High-resolution ESI-MS confirms molecular weight (theoretical: ~389.46 g/mol) and fragmentation patterns .
  • IR Spectroscopy :
  • Peaks at 1650–1700 cm⁻¹ (C=O stretching) and 3200–3400 cm⁻¹ (N-H) validate functional groups .

Q. What preliminary biological screening assays are recommended to assess its antibacterial/anticancer potential?

  • Methodological Answer :
  • Antibacterial :
  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
  • Anticancer :
  • MTT/Proliferation Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Controls : Include standard agents (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Substituent Variation :
Substituent PositionBiological Activity TrendReference
2-EthylphenylModerate anticancer
4-FluorophenylEnhanced antibacterial
4-MethoxyphenylImproved solubility
  • Rational Design :
  • Replace the ethyl group with electron-withdrawing groups (e.g., -F) to enhance target binding .
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like COX-2 or topoisomerases .

Q. How should contradictory data in biological assays (e.g., varying IC₅₀ across studies) be resolved?

  • Methodological Answer :
  • Assay Standardization :
  • Ensure consistent cell passage numbers, serum concentrations, and incubation times .
  • Structural Confirmation : Verify compound purity via HPLC and compare with reported data .
  • Mechanistic Follow-Up : Use transcriptomics (RNA-seq) or proteomics to identify off-target effects .

Q. What strategies are effective for elucidating the mechanism of action (MoA) of this compound?

  • Methodological Answer :
  • Target Identification :
  • Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins .
  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibited enzymes .
  • Pathway Analysis :
  • Use Western blotting to assess apoptosis markers (e.g., Bcl-2, caspase-3) in treated cancer cells .

Q. How can synthetic yields be improved while minimizing side reactions?

  • Methodological Answer :
  • Process Optimization :
  • Continuous Flow Chemistry : Reduces reaction time and improves triazoloquinoxaline core formation .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps .
  • Byproduct Analysis :
  • Use LC-MS to identify intermediates and adjust stoichiometry .

Data Contradiction Analysis

Q. Why might antibacterial activity differ between Gram-positive and Gram-negative bacteria?

  • Methodological Answer :
  • Membrane Permeability :
  • Gram-negative bacteria have an outer membrane; use efflux pump inhibitors (e.g., PAβN) to assess penetration barriers .
  • Resistance Genes :
  • Perform PCR to detect β-lactamase or tetracycline resistance genes in non-responsive strains .

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